

Head-to-Head Comparison: MS-245 vs. Lu AE58054 (Idalopirdine)

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Compound of Interest		
Compound Name:	MS-245	
Cat. No.:	B1676853	Get Quote

A comprehensive guide for researchers and drug development professionals on two 5-HT6 receptor antagonists.

This guide provides a detailed, data-driven comparison of two selective 5-HT6 receptor antagonists: **MS-245** and Lu AE58054 (idalopirdine). While both compounds target the same receptor, their journey through the drug development pipeline and the breadth of available data are vastly different. Lu AE58054 has been the subject of extensive clinical investigation for neurodegenerative diseases, whereas **MS-245** has primarily been characterized in preclinical research settings.

At a Glance: Kev Differences

Feature	MS-245	Lu AE58054 (Idalopirdine)
Target	5-HT6 Receptor	5-HT6 Receptor
Binding Affinity (Ki)	1.5 nM[1]	0.83 nM
Development Stage	Preclinical	Phase III (Failed)[2][3][4]
Primary Therapeutic Area of Investigation	Not clinically defined; studied in models of substance interaction[5][6]	Alzheimer's Disease, Schizophrenia[2][4]
Clinical Data Availability	None	Extensive Phase I, II, and III data available[7][8][9][10][11]



Quantitative Data Summary

The following tables summarize the available quantitative data for both compounds, highlighting the significant disparity in the depth of investigation.

Table 1: In Vitro and Preclinical Data

Parameter	MS-245	Lu AE58054 (Idalopirdine)
Chemical Name	5-methoxy-N,N-dimethyl-N(1)-benzenesulfonyltryptamine[6]	2-(6-Fluoro-1H-indol-3-yl)-N- (3-(2,2,3,3- tetrafluoropropoxy)benzyl)etha namine[2]
Target	5-HT6 Receptor	5-HT6 Receptor
Binding Affinity (Ki)	1.5 nM[1]	0.83 nM
Preclinical Models	Rodent models of nicotine and amphetamine interaction[5][6]	Rodent models of cognitive impairment in Alzheimer's disease and schizophrenia
Key Preclinical Findings	- Potentiated the effects of nicotine and amphetamine[5] [6]- Modulated dopaminergic neurotransmission[6]	- Reversed cognitive impairment in animal models-Enhanced cholinergic neurotransmission when combined with donepezil

Table 2: Clinical Trial Data

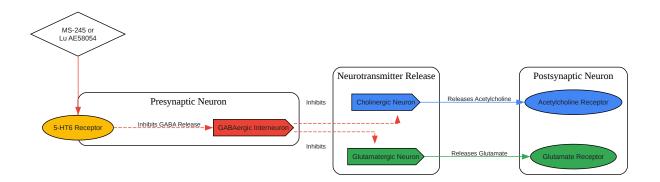


Parameter	MS-245	Lu AE58054 (Idalopirdine)
Phase I	No data available	Completed
Phase II (LADDER Trial)	No data available	Primary Endpoint (ADAS-Cog change from baseline at week 24): -2.16 point difference vs. placebo (p=0.0040)[10] Dosage: 90 mg/day (30 mg three times daily)[10]
Phase III (STARSHINE, STARBEAM, STARBRIGHT Trials)	No data available	Primary Endpoint (ADAS-Cog change from baseline at week 24): Failed to show a significant difference from placebo[3][4][11] Dosages: 10 mg, 30 mg, and 60 mg once daily[8]
Safety and Tolerability	No data available	Generally well-tolerated. Some transient, asymptomatic increases in liver enzymes were noted in the Phase II trial at the 90 mg/day dose.[10][12] The lower doses in Phase III trials did not present major safety concerns.[13]

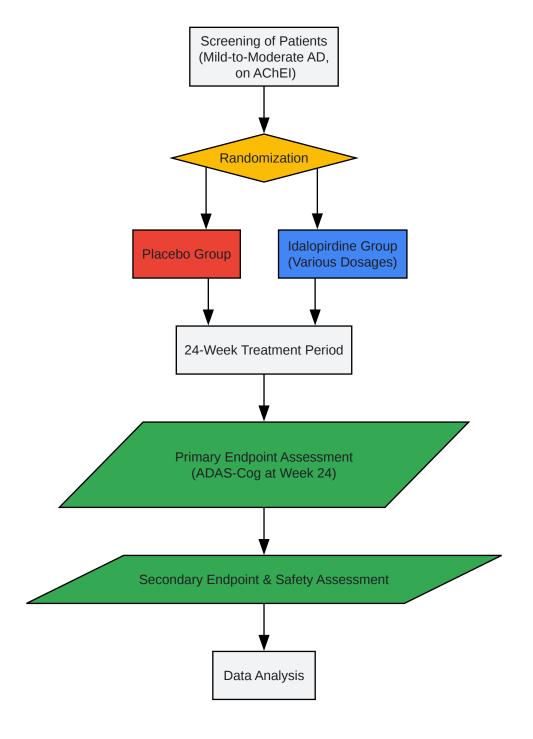
Mechanism of Action and Signaling Pathways

Both MS-245 and Lu AE58054 are antagonists of the 5-HT6 receptor. These receptors are primarily expressed in the central nervous system, particularly in brain regions associated with cognition, such as the hippocampus and frontal cortex. Blockade of the 5-HT6 receptor is thought to enhance the release of other neurotransmitters, including acetylcholine and glutamate, which are crucial for learning and memory. This modulation of cholinergic and glutamatergic systems formed the basis for investigating 5-HT6 receptor antagonists as potential treatments for cognitive deficits in diseases like Alzheimer's.









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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Idalopirdine Wikipedia [en.wikipedia.org]
- 3. Headline conclusions from the phase III study of idalopirdine (Lu AE58054) for cognitive symptoms associated with Alzheimer's disease | September 26, 2016 | News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
- 4. Drug candidates in clinical trials for Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the 5-HT(6) serotonin antagonist MS-245 on the actions of (-)nicotine PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of the stimulus effects of (+)amphetamine by the 5-HT6 antagonist MS-245 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. benchchem.com [benchchem.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 13. Idalopirdine falls short in three phase 3 Alzheimer's trials | MDedge [mdedge.com]
- To cite this document: BenchChem. [Head-to-Head Comparison: MS-245 vs. Lu AE58054 (Idalopirdine)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676853#head-to-head-comparison-of-ms-245-and-lu-ae58054]

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